3-Morpholinobicyclo[1.1.1]pentan-1-amine
Description
Evolution and Significance of Bicyclo[1.1.1]pentane Systems in Medicinal Chemistry and Chemical Biology
The journey of BCPs from a chemical novelty to a valuable tool in pharmaceutical sciences has been remarkable. A pivotal moment came in 1996 with the synthesis of a BCP analogue of (S)-(4-carboxyphenyl)glycine, which demonstrated potent and selective activity as a metabolic glutamate (B1630785) receptor antagonist. acs.org This discovery highlighted the potential of BCPs as effective structural mimics. acs.org Since then, the interest in this scaffold has grown exponentially, with thousands of BCP-containing compounds being described in chemical literature. acs.org
The primary application of BCPs in medicinal chemistry is as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical group. nih.gov The rigid structure of BCPs allows them to serve as non-classical bioisosteres for several common chemical motifs. thieme-connect.com
The geometry of the BCP scaffold makes it an excellent bioisosteric replacement for various functional groups, a role that is crucial in the design of novel therapeutic agents. nih.gov The most prominent application is its use as a surrogate for the para-substituted benzene (B151609) ring. acs.org The bridgehead substituents of a 1,3-disubstituted BCP perfectly replicate the 180° exit vector of a para-substituted arene, although with a slightly shorter distance between the substituents. nih.gov
BCPs are also recognized as bioisosteres for other linear motifs such as internal alkynes and tert-butyl groups. thieme-connect.com This versatility allows medicinal chemists to explore new chemical space and design molecules with improved properties. thieme-connect.com Unlike aromatic rings, the saturated, three-dimensional nature of BCPs can lead to different interactions with biological targets, potentially avoiding issues like π–π stacking interactions that may not be desirable. acs.org
| Motif | Bioisosteric Replacement | Key Geometric Feature |
| para-Substituted Benzene Ring | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Mimics the 180° substituent exit vector. nih.gov |
| Internal Alkyne | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Provides a rigid linear spacer. thieme-connect.com |
| tert-Butyl Group | Bicyclo[1.1.1]pentane | Acts as a bulky, non-planar substituent. thieme-connect.com |
The incorporation of BCP scaffolds into drug candidates can offer several advantages over their aromatic or aliphatic counterparts, primarily by improving the molecule's physicochemical and pharmacokinetic properties. acs.orgresearchgate.net One of the key benefits is the enhancement of aqueous solubility. thieme-connect.compnas.org The replacement of a flat, aromatic ring with a three-dimensional, saturated BCP core can disrupt crystal packing and increase the compound's solubility. pnas.org
Furthermore, BCPs often lead to improved metabolic stability. thieme-connect.comspringernature.com Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body. The saturated nature of the BCP core makes it more resistant to such metabolic pathways, potentially increasing the drug's half-life and bioavailability. springernature.com Other noted benefits include high passive permeability. thieme-connect.com The introduction of the sp³-rich BCP scaffold can positively influence a drug candidate's progression through clinical trials. chemrxiv.org
| Property | Advantage of BCP Incorporation | Rationale |
| Solubility | Often increased. thieme-connect.compnas.org | The 3D structure disrupts crystal lattice packing. pnas.org |
| Metabolic Stability | Generally improved. thieme-connect.comspringernature.com | Resistance to oxidative metabolism compared to aromatic rings. springernature.com |
| Permeability | Can be high. thieme-connect.com | Favorable lipophilicity and 3D character. |
| Molecular Shape | Increased three-dimensionality. | Provides a rigid, well-defined vector for substituents. chemrxiv.org |
Contextualizing 3-Morpholinobicyclo[1.1.1]pentan-1-amine within the BCP-Amine Landscape
Within the broader family of BCP-containing molecules, BCP-amines are a particularly important subclass of building blocks. chemrxiv.org The primary amine group on the BCP core serves as a versatile synthetic handle for introducing the scaffold into more complex molecules. The development of methods for the synthesis of 3-substituted bicyclo[1.1.1]pentan-1-ylamines has been a significant area of research. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-5-9(6-8,7-8)11-1-3-12-4-2-11/h1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRUKRSTURZKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 3 Morpholinobicyclo 1.1.1 Pentan 1 Amine and Analogous Bcp Amine Systems
Reactions of the Primary Amine Functionality on the Bicyclo[1.1.1]pentane Core
The primary amine at the bridgehead position of the BCP core exhibits exceptional reactivity. This heightened reactivity is attributed to a combination of low steric hindrance around the nitrogen atom and a high intrinsic nucleophilicity. researchgate.netnih.govnih.gov The geometry of the BCP cage forces the substituents at the bridgehead positions to be directed away from each other, minimizing steric congestion and allowing for facile access of reagents to the amine's lone pair of electrons.
The high nucleophilicity of the BCP-amine makes it readily susceptible to acylation and alkylation reactions, providing convenient pathways for derivatization.
Acylation: BCP-amines readily undergo acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. For instance, the condensation of a BCP-amine with nadic anhydride (B1165640) proceeds with remarkable ease, highlighting the amine's pronounced reactivity compared to less strained bridged systems like bicyclo[2.2.2]octane (BCO) amine. nih.govnih.gov Friedel-Crafts acylation utilizing BCP-derived acyl chlorides has also been demonstrated as a viable method for creating BCP-ketone structures. chemrxiv.orgchemrxiv.org
| Acylating Agent | Product Type | Reactivity | Reference |
| Acid Chlorides | Amides | High | chemrxiv.orgchemrxiv.org |
| Anhydrides | Amides | High | nih.govnih.gov |
Alkylation: The direct alkylation of BCP-amines with alkyl halides provides a route to secondary and tertiary amines. While direct alkylation of amines can sometimes be challenging to control, the unique steric environment of the BCP-amine can influence the outcome of such reactions. masterorganicchemistry.com An alternative and efficient method for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines involves the aminoalkylation of [1.1.1]propellane, where a magnesium amide is first added to the propellane, followed by quenching with an alkyl electrophile. researchgate.net This method has proven effective for a range of primary and secondary alkyl halides. researchgate.net Furthermore, atom-transfer radical addition of alkyl halides to [1.1.1]propellane, initiated by triethylborane, offers another versatile route to functionalized BCPs, although the direct use of free amines in this specific reaction can be limited due to potential complexation with the borane (B79455) initiator. acs.org
| Alkylation Method | Reagents | Product Type | Reference |
| Direct Alkylation | Alkyl Halides | Secondary/Tertiary Amines | masterorganicchemistry.com |
| Aminoalkylation of [1.1.1]propellane | Magnesium Amide, Alkyl Halide | 3-Alkyl-BCP-amines | researchgate.net |
| Radical Addition to [1.1.1]propellane | Triethylborane, Alkyl Halide | Functionalized BCPs | acs.org |
Reductive amination represents a powerful and controlled method for the formation of secondary and tertiary amines from primary amines. masterorganicchemistry.comorganic-chemistry.org This two-step process, often performed in a single pot, involves the initial reaction of the BCP-amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of α-chiral BCP derivatives, where an enantioenriched BCP-aldehyde underwent reductive amination with benzylamine (B48309) to yield the corresponding secondary amine with high yield and enantiomeric excess. nih.gov
| Carbonyl Compound | Reducing Agent | Product Type | Reference |
| Aldehydes | NaBH₃CN, NaBH(OAc)₃ | Secondary Amines | masterorganicchemistry.comnih.gov |
| Ketones | NaBH₃CN, NaBH(OAc)₃ | Tertiary Amines | masterorganicchemistry.comorganic-chemistry.org |
Chemical Reactivity of the Morpholine (B109124) Ring in BCP Conjugates
The morpholine moiety in 3-Morpholinobicyclo[1.1.1]pentan-1-amine is a stable, six-membered saturated heterocycle. Its reactivity is generally centered around the nitrogen atom and the potential for reactions involving the C-H bonds of the ring.
While the morpholine ring is generally considered robust, it does present opportunities for further functionalization, although these reactions may require more forcing conditions compared to the reactions of the primary BCP-amine.
N-Alkylation: The nitrogen atom of the morpholine ring is a tertiary amine and is therefore significantly less nucleophilic than the primary BCP-amine. However, it can undergo alkylation with reactive alkylating agents under appropriate conditions to form quaternary ammonium (B1175870) salts.
Oxidative Ring-Opening: Under specific oxidative conditions, the morpholine ring can undergo ring-opening reactions. For example, visible-light-induced oxidative cleavage of the C(sp³)-C(sp³) bond in N-phenylmorpholine has been reported.
α-Functionalization: The C-H bonds adjacent to the oxygen and nitrogen atoms in the morpholine ring can be susceptible to radical or oxidative functionalization, although this would likely require specific catalytic systems.
It is important to note that in the context of this compound, any attempt to functionalize the morpholine ring would need to consider the competing reactivity of the more nucleophilic primary amine on the BCP core. Protection of the primary amine would likely be necessary to achieve selective functionalization of the morpholine moiety.
Applications in Advanced Chemical Biology and Pharmaceutical Research
3-Morpholinobicyclo[1.1.1]pentan-1-amine as a Structural Mimic for Bioactive Compounds
The bicyclo[1.1.1]pentane (BCP) core is increasingly utilized as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. This strategy is employed to enhance the drug-like properties of a compound.
A prominent application of the BCP scaffold is as a saturated, non-planar substitute for the para-disubstituted benzene (B151609) ring. chemrxiv.orgprinceton.edudigitellinc.com This substitution is a key strategy in drug discovery to move away from flat, aromatic structures, a concept often referred to as "escape from flatland." nih.gov The replacement of a planar phenyl ring with a three-dimensional BCP core can lead to significant improvements in a compound's physicochemical profile. nih.govnih.gov For instance, 1,3-difunctionalized BCPs have been widely adopted as bioisosteres for para-substituted arenes and are featured in a number of lead pharmaceutical candidates. chemrxiv.orgprinceton.edudigitellinc.comprinceton.edu This strategic replacement has been shown to successfully address issues such as metabolic stability, selectivity, and solubility. nih.gov
| Property | para-Disubstituted Benzene Analog | Bicyclo[1.1.1]pentane Analog | Reference |
|---|---|---|---|
| Geometry | Planar, linear exit vectors | Non-planar, linear exit vectors | beilstein-journals.org |
| Metabolic Stability | Often susceptible to oxidative metabolism | Generally improved metabolic stability | nih.govnih.gov |
| Solubility | Can be limited due to planarity and lipophilicity | Often increased aqueous solubility | nih.govnih.gov |
| Application Example | γ-secretase inhibitor | BCP-containing γ-secretase inhibitor showed higher activity and improved properties | nih.gov |
The versatility of the BCP scaffold extends beyond mimicking aromatic rings. Monosubstituted BCPs are also recognized as effective isosteric replacements for linear alkyne groups and bulky tert-butyl groups. researchgate.net The rigid, linear arrangement of the bridgehead carbons in the BCP core effectively mimics the geometry of an alkyne linker. beilstein-journals.org This substitution can be advantageous in contexts where the reactivity or metabolic instability of an alkyne is a concern.
Similarly, the compact, three-dimensional nature of the BCP cage makes it a suitable surrogate for the sterically demanding tert-butyl group. researchgate.net This replacement can influence a molecule's conformation and interactions with biological targets while potentially improving properties like solubility.
While 1,3-disubstituted BCPs are well-established mimics of para-substituted systems, recent advancements have focused on the synthesis and application of 2-substituted BCPs as replacements for ortho- and meta-substituted arene rings. chemrxiv.orgprinceton.edudigitellinc.comprinceton.edu The development of synthetic methods to access 1,2-difunctionalized BCPs has opened up new avenues for their use as mimics for ortho- and meta-substituted benzenes. nih.govnih.gov This is particularly relevant for mimicking substituted anilines, which are common motifs in bioactive compounds. The ability to replace these aromatic structures with saturated BCP cores offers the potential to improve pharmacological properties. digitellinc.comprinceton.edu
| Substitution Pattern | Aromatic Motif | Corresponding BCP Mimic | Reference |
|---|---|---|---|
| para | 1,4-Disubstituted Benzene | 1,3-Disubstituted BCP | chemrxiv.orgprinceton.edu |
| ortho/meta | 1,2- or 1,3-Disubstituted Benzene/Aniline | 2-Substituted or 1,2-Disubstituted BCP | princeton.edunih.gov |
Impact on Pharmacokinetic and Molecular Recognition Properties
The incorporation of the this compound moiety into drug candidates can have a profound impact on their pharmacokinetic profile, influencing how the body absorbs, distributes, metabolizes, and excretes the compound.
A significant advantage of replacing planar aromatic rings with saturated, C(sp³)-rich scaffolds like BCPs is the potential for improved physicochemical properties. chemrxiv.orgprinceton.edunih.gov This often translates to enhanced aqueous solubility and better membrane permeability. nih.gov The introduction of the three-dimensional BCP core disrupts the planarity that can lead to poor solubility in drug candidates with a high number of aromatic groups. beilstein-journals.org Furthermore, the unique properties of the BCP scaffold can help to strike a balance between solubility and permeability, which is crucial for oral drug absorption. While increasing solubility is often a primary goal, it is important that this does not come at the expense of membrane permeability. The BCP core can help to optimize this interplay.
Metabolic instability is a common reason for the failure of drug candidates during development. Aromatic rings, in particular, are often sites of metabolic oxidation by cytochrome P450 enzymes. researchgate.net Replacing these susceptible moieties with a robust, saturated BCP core can significantly enhance metabolic stability. nih.govnih.gov For example, in the development of IDO1 inhibitors, replacing a central phenyl ring with a BCP bioisostere effectively mitigated amide hydrolysis, a key metabolic pathway that limited the parent compound's potential. nih.gov This improvement in metabolic stability can lead to a longer half-life in the body, potentially reducing the required dose and frequency of administration. nih.gov
| Pharmacokinetic Parameter | Typical Observation with Benzene Ring | Potential Improvement with BCP Core | Reference |
|---|---|---|---|
| Aqueous Solubility | Can be low, especially with multiple aromatic rings | Generally increased | nih.govnih.gov |
| Membrane Permeability | Variable, can be affected by high lipophilicity | Can be enhanced and balanced with solubility | nih.gov |
| Metabolic Stability | Prone to oxidative metabolism | Significantly improved by blocking metabolic sites | nih.govnih.gov |
Development of BCP-Amine Containing Molecular Probes and Ligands
The unique topology of this compound makes it an attractive building block for the design of molecular probes and ligands targeting specific biological macromolecules. The BCP core acts as a rigid spacer, precisely positioning the functional groups—the secondary amine of the morpholine (B109124) and the primary bridgehead amine—in three-dimensional space. This conformational constraint can lead to higher binding affinities and selectivities for protein targets compared to more flexible acyclic or aromatic analogues.
The primary amine of this compound serves as a key functional handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to attach reporter groups (e.g., fluorophores, biotin) for use as chemical probes to study biological systems. Furthermore, this amine is a crucial anchoring point for building out more complex ligand structures.
A notable example of its application is in the development of kinase inhibitors. A patent discloses a series of substituted bicyclo[1.1.1]pentane compounds, including a derivative of this compound, as inhibitors of dual leucine (B10760876) zipper kinase (DLK). googleapis.com In these compounds, the bicyclo[1.1.1]pentane moiety serves as a central scaffold, with the morpholino group and a substituted imidazole (B134444) group attached to the two bridgehead carbons. googleapis.com This highlights the utility of the 3-Morpholinobicyclo[1.1.1]pentan-1-yl core in orienting substituents to effectively interact with the kinase active site.
The development of such ligands underscores the potential of BCP-amines in generating novel intellectual property and exploring new chemical space for therapeutic intervention. The favorable physicochemical properties often associated with the BCP scaffold, such as improved solubility and metabolic stability compared to their aromatic counterparts, further enhance their appeal in probe and ligand development.
Utility in Combinatorial Chemistry and Library Synthesis for Drug Discovery
Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis of large, diverse libraries of small molecules for high-throughput screening. nih.gov The structural and functional attributes of this compound make it an excellent building block for the construction of such libraries.
The BCP core provides a rigid, non-aromatic framework, which can lead to compounds with improved three-dimensionality and "escape from flatland," a concept increasingly recognized as important for successful drug development. pnas.org The two distinct amine functionalities on this compound offer orthogonal handles for chemical diversification. The primary amine can be readily derivatized through a wide range of reactions, such as amide bond formation, sulfonylation, and urea/thiourea formation, allowing for the introduction of a vast array of substituents. The secondary amine of the morpholine ring can also be functionalized, although it is generally less reactive than the primary amine.
The general synthetic accessibility of functionalized BCPs has led to the creation of large libraries of these compounds for drug discovery. researchgate.net While a specific library based solely on this compound is not extensively documented in the literature, its properties align with the requirements for a valuable scaffold in combinatorial synthesis. The ability to generate a multitude of derivatives from this single, well-defined core allows for a systematic exploration of the chemical space around the BCP motif.
The following table illustrates the potential for diversification of this compound in a combinatorial library synthesis:
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acid Chlorides, Carboxylic Acids | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |
| Isocyanate Addition | Isocyanates | Urea |
| Isothiocyanate Addition | Isothiocyanates | Thiourea |
This versatility allows for the creation of libraries with a high degree of structural and functional diversity, increasing the probability of identifying hit compounds against a wide range of biological targets.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in chemical biology and drug discovery for its high efficiency, selectivity, and biocompatibility. nih.govresearchgate.net The primary amine of this compound can be readily functionalized to incorporate either an azide (B81097) or a terminal alkyne, rendering it a suitable substrate for click chemistry.
For instance, the amine can be acylated with an alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid) or an azide-containing carboxylic acid (e.g., azidoacetic acid) to introduce the desired click handle. This functionalized BCP can then be conjugated to a wide variety of molecules, including biomolecules (peptides, proteins, nucleic acids), fluorescent dyes, or other small molecule fragments that have been tagged with the complementary azide or alkyne functionality.
The bioorthogonal nature of the click reaction allows for these conjugations to be performed under mild conditions, often in aqueous media, which is crucial when working with sensitive biological molecules. researchgate.net The resulting triazole linker is highly stable, further adding to the robustness of this conjugation strategy. nih.gov
The application of click chemistry to BCP-amine conjugates opens up numerous possibilities in drug discovery and chemical biology. For example, it can be used for:
Fragment-Based Drug Discovery (FBDD): Clicking small molecule fragments onto the BCP scaffold to explore larger chemical space and identify more potent binders.
Bioconjugation: Attaching the BCP-containing molecule to antibodies or other targeting moieties to create targeted drug delivery systems.
Activity-Based Protein Profiling (ABPP): Incorporating the BCP-amine into probes designed to covalently label specific enzymes in complex biological systems.
The combination of the unique structural features of the BCP core and the versatility of click chemistry provides a powerful platform for the development of novel therapeutics and chemical tools.
Computational and Theoretical Investigations of 3 Morpholinobicyclo 1.1.1 Pentan 1 Amine and Bcp Architectures
Quantum Mechanical and Density Functional Theory (DFT) Studies of BCP Structure and Reactivity
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and reactivity of the BCP core. These studies reveal that the electronic nature of the BCP scaffold is highly dependent on the substituents at the bridgehead positions. nih.gov
DFT analysis is used to optimize geometries and calculate molecular electrostatic potentials on BCP surfaces, providing insights into non-covalent interactions that are critical for molecular recognition and drug design. nih.gov For instance, calculations have shown that while the BCP scaffold is rigid, it does not exhibit the same bond polarization as an aryl unit. nih.gov
| Parameter | Calculated Value (Å) |
|---|---|
| C1-C3 Distance | 1.875 |
| C1-C2 Distance | 1.550 |
Quantum mechanical calculations have also been employed to understand the reactivity of BCP derivatives. For example, in BCP bis-boronates, quantum mechanical calculations have provided insights into their selective reactivity, indicating a thermodynamic preference for the C3 (bridgehead) anionic intermediate. nih.gov This type of computational analysis is crucial for predicting the outcomes of synthetic transformations involving BCP scaffolds.
Conformational Landscapes and Strain Energy Analysis of Bicyclo[1.1.1]pentane Systems
A defining feature of the bicyclo[1.1.1]pentane system is its exceptional rigidity and high strain energy. The BCP core possesses a significant amount of strain energy, estimated to be between 65 and 68 kcal/mol. researchgate.net This high strain is a result of the three eclipsed ethano bridges, which lock the substituents at the bridgehead positions into fixed orientations and prevent free rotation.
This inherent rigidity means that the conformational landscape of BCP systems is very limited. Unlike flexible aliphatic chains or even other cyclic systems, the BCP scaffold does not have multiple low-energy conformations. Computational studies have shown that substituents have a minimal impact on the core's conformation due to its stiffness. This predictable and rigid spatial arrangement of functional groups is a key advantage of using BCPs as scaffolds in drug design, as it reduces the entropic penalty upon binding to a biological target.
The strain energy of the BCP system is a key driver of its reactivity, particularly in reactions involving the cleavage of the central C1-C3 bond of its precursor, [1.1.1]propellane. researchgate.net
| Bicyclic System | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[1.1.1]pentane | ~65–68 |
Mechanistic Elucidation of BCP-Amine Formation and Transformation Pathways
Computational studies, particularly DFT, have been pivotal in elucidating the mechanisms of BCP-amine formation. A common route to bicyclo[1.1.1]pentylamines (BCPAs) is through the strain-release functionalization of [1.1.1]propellane. nih.gov These reactions can proceed through various pathways, including radical and anionic mechanisms.
DFT calculations have been used to model the transition states and intermediates of these reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, in the radical multicomponent carboamination of [1.1.1]propellane, DFT calculations showed that the addition of a 3-substituted BCP-radical to di-tert-butyl azodicarboxylate is kinetically preferred over radical oligomerization, leading to the formation of the desired BCP-amine derivative. acs.org
Similarly, computational studies have shed light on the strain-release reaction of nitrogen-radicals with [1.1.1]propellane, a novel approach to BCPAs. These studies have helped to understand the role of enthalpic, polar, and through-space effects in the C-N bond formation and ring-opening process. nih.gov
In the context of electrophilic activation of [1.1.1]propellane, which is challenging due to the facile decomposition of BCP cations, detailed computational analysis has been crucial. DFT calculations have shown that the formation of a halogen bond complex can promote nucleophilic attack by an amine while preventing the decomposition of the BCP cage. nih.gov
Molecular Modeling and Docking Studies for Ligand-Target Interactions
The use of the BCP scaffold as a bioisostere for aromatic rings in medicinal chemistry has prompted numerous molecular modeling and docking studies to understand how this substitution affects ligand-target interactions. researchgate.net The rigid, linear geometry of 1,3-disubstituted BCPs allows them to mimic the spatial arrangement of para-substituted phenyl rings. semanticscholar.org
Molecular docking simulations are employed to predict the binding mode and affinity of BCP-containing ligands within the active site of a protein. These studies help to rationalize the observed biological activity and guide the design of new analogs with improved properties. For example, replacing a phenyl ring with a BCP moiety can lead to improved metabolic stability and solubility. researchgate.net
Computational modeling can also reveal key structural interactions that are responsible for ligand-chemokine binding. nih.gov By analyzing the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the BCP-ligand and the protein, researchers can optimize the design of the ligand to enhance its binding affinity and selectivity. The Protein-Ligand Interaction Profiler (PLIP) is a tool used to detect and visualize these non-covalent interactions in protein-ligand complexes. biorxiv.orgresearchgate.net
Future Perspectives and Emerging Research Directions in Bicyclo 1.1.1 Pentane Amine Chemistry
Exploration of Underexplored Substitution Patterns on the BCP Core
While 1,3-disubstituted BCPs are well-established as bioisosteres for para-substituted benzene (B151609) rings, the exploration of other substitution patterns on the rigid BCP core remains a significant area of growth. acs.orgresearchgate.net Functionalization of the three secondary bridge positions is a particularly emerging field that presents considerable synthetic challenges but offers novel vectors for drug discovery. nih.gov
Current research has begun to tackle these challenges, with methods being developed for the synthesis of 1,2-difunctionalized BCPs, which are being investigated as potential mimics for ortho- and meta-substituted arenes. pnas.org These efforts are crucial as they expand the medicinal chemist's toolkit, allowing for a more nuanced approach to structure-activity relationship (SAR) studies. nih.gov The development of synthetic routes to access more complex patterns, such as 1,2,4-trisubstituted BCPs, further highlights the push towards accessing previously inaccessible chemical space. nih.gov Future work will likely focus on creating more general and modular synthetic strategies to access these less common substitution patterns, enabling a more thorough investigation of their impact on biological activity and molecular properties. chemrxiv.org
Development of Asymmetric Synthetic Methodologies for Chiral BCP-Amines
The introduction of chirality into BCP-containing molecules is a critical step in their development as drug candidates, as stereochemistry often plays a pivotal role in biological activity. The synthesis of BCPs with an adjacent stereocenter is highly challenging but desirable for exploring three-dimensional chemical space. escholarship.org Consequently, the development of catalytic asymmetric methodologies for producing chiral BCP-amines is a major goal in modern organic synthesis. rsc.org
Recent advancements have seen the emergence of strategies for the enantioselective synthesis of α-chiral BCPs. escholarship.orgnih.gov These methods include approaches that merge photoredox and organocatalysis to directly functionalize [1.1.1]propellane, the precursor to the BCP core. acs.orgescholarship.org Other innovative techniques involve multicomponent iridium-catalyzed asymmetric allylic substitutions and N-heterocyclic carbene (NHC)-catalyzed reactions to generate α-chiral 1,3-difunctionalized BCPs with high levels of regio- and enantioselectivity. nih.govacs.org Future research will aim to broaden the scope of these asymmetric transformations, making a wider array of enantioenriched BCP-amine building blocks readily accessible for drug discovery programs.
Advanced Functionalization Strategies for Complex Molecular Assembly
The ability to functionalize the BCP core in a controlled and versatile manner is essential for its integration into complex molecular architectures. Researchers are increasingly focused on developing advanced functionalization strategies that allow for late-stage modification, which is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. acs.org
Key strategies that are gaining traction include:
Modular Functionalization: This approach allows for the sequential and programmable introduction of different functional groups onto the BCP scaffold. The use of BCP bis-boronates, for example, enables a programmed and sequential functionalization, taking advantage of the different reactivity of the two boronate groups. nih.gov
Direct C–H Functionalization: Targeting the typically inert C–H bonds of the BCP core for functionalization offers a more streamlined synthetic pathway to novel derivatives. chemrxiv.orgspringernature.com Selective C–H functionalization at the tertiary bridgehead position has been achieved using dirhodium tetracarboxylate catalysts, providing enantioselective access to substituted products while maintaining the BCP framework. springernature.com
Photoredox Catalysis: Light-mediated reactions have proven to be powerful tools for generating a variety of functionalized BCPs under mild conditions with high functional group tolerance. acs.orgsemanticscholar.org These methods facilitate the formation of carbon- and heteroatom-substituted BCPs, expanding the synthetic toolkit available to chemists. acs.org
These advanced strategies are enabling the construction of increasingly complex and diverse BCP-containing molecules, which is critical for fine-tuning their properties for specific applications. acs.orgchemrxiv.org
Integration of Artificial Intelligence and Machine Learning in BCP Design and Synthesis
In the context of BCP chemistry, AI and ML can be applied to:
Predict Physicochemical Properties: Machine learning models can be trained to predict properties such as solubility and metabolic stability for novel BCP-amine derivatives, helping to prioritize which compounds to synthesize.
Optimize Synthetic Routes: AI can assist in planning more efficient synthetic pathways to complex BCPs, accounting for factors like yield, cost, and step count. researchgate.net
De Novo Molecular Design: AI algorithms can generate novel BCP-based structures tailored to specific biological targets, expanding the accessible chemical space for drug discovery.
The integration of these computational tools promises to accelerate the entire discovery cycle, from the initial design of a BCP-containing molecule to its successful synthesis and testing. researchgate.net
Broader Applications in Materials Science and Supramolecular Chemistry
While the primary focus for BCPs has been in medicinal chemistry, their unique structural and electronic properties make them highly attractive for applications in materials science and supramolecular chemistry. diva-portal.orgnih.gov The rigid, rod-like nature of the 1,3-disubstituted BCP scaffold makes it an excellent building block for creating well-defined molecular architectures. nih.gov
Emerging applications include:
Molecular Wires and Insulators: BCP units can be incorporated into polymeric chains to act as rigid, electronically isolating units, interrupting conductivity in a controlled manner. diva-portal.orgnih.gov
Supramolecular Assemblies: BCP derivatives are being used as linkers in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. nih.gov
Diphosphine Ligands: Symmetrical and unsymmetrical diphosphines based on the BCP motif have been synthesized and used to create linear gold complexes and europium-based coordination polymers. nih.gov
The continued exploration of BCPs in these fields is expected to lead to the development of novel materials with unique optical, electronic, and structural properties, further solidifying the importance of this versatile scaffold beyond the realm of drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Morpholinobicyclo[1.1.1]pentan-1-amine, and what are their limitations?
- Answer : Traditional methods involve multi-step sequences starting from [1.1.1]propellane or azido-iodo precursors. For example, Wiberg’s 4-step synthesis via bicyclo[1.1.1]pentan-1-carboxylic acid is limited by low yields (~20%) and toxic reagents like t-BuLi . Alternative routes using 1-azido-3-iodobicyclo[1.1.1]pentane require careful radical reduction (e.g., TTMSS/HOCH2CH2SH) but offer scalability (78–82% yield) . A key limitation is the instability of intermediates, necessitating stringent reaction controls .
Q. How is the structure of this compound confirmed experimentally?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent placement. X-ray crystallography may resolve strained ring geometry, while mass spectrometry verifies molecular weight. For example, in strain-release amination, diagnostic NMR shifts (e.g., δ ~2.5 ppm for bridgehead protons) confirm successful functionalization .
Q. Why is bicyclo[1.1.1]pentane a valuable bioisostere in medicinal chemistry?
- Answer : The bicyclo[1.1.1]pentane core mimics phenyl rings or tert-butyl groups while reducing metabolic liability. Its rigid, three-dimensional structure improves solubility and target engagement, as demonstrated in Pfizer’s γ-secretase inhibitor program .
Advanced Research Questions
Q. How can radical-based methods optimize the synthesis and functionalization of this compound?
- Answer : Radical approaches enable direct C–H functionalization or multicomponent reactions. For instance, Fe(Pc)-catalyzed carboamination of [1.1.1]propellane with hydrazyl reagents yields 1,3-disubstituted derivatives in one pot . Metal-free homolytic aromatic alkylation (e.g., using benzene) provides access to aryl-substituted analogs without transition metals . These methods tolerate functional groups (e.g., esters, fluorides) and improve atom economy .
Q. What strategies resolve contradictions in reaction yields between small-scale and large-scale syntheses?
- Answer : Scale-up challenges often stem from exothermic reactions or intermediate instability. The Baran lab’s strain-release amination addresses this via a one-pot procedure using Davies-type amine nucleophiles (e.g., Bn2N-Li), enabling >100 g synthesis with inexpensive reagents . Continuous flow reactors improve heat/mass transfer in industrial settings .
Q. How can competing side reactions during amination be mitigated?
- Answer : Competing pathways (e.g., over-alkylation or ring-opening) are minimized by:
- Temperature control : Reactions at –78°C stabilize reactive intermediates like lithiated amides .
- Solvent selection : Polar aprotic solvents (e.g., THF) favor nucleophilic attack on [1.1.1]propellane .
- Catalytic additives : CuI enhances selectivity in turbo amide-mediated alkylation .
Q. What are the applications of this compound in late-stage diversification of pharmaceuticals?
- Answer : The strain-release concept allows "propellerization" of amines in complex molecules. For example, Pfizer reactivated a shelved oncology candidate by incorporating the bicyclo[1.1.1]pentane motif via strain-release amination, improving metabolic stability . This method also labels cysteine residues in polypeptides for bioconjugation studies .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
